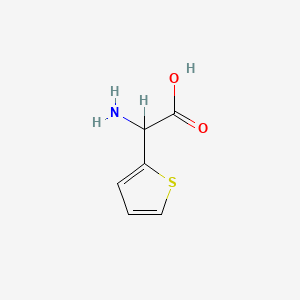

(R)-2-Thienylglycine

Description

The exact mass of the compound Amino-thiophen-2-YL-acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-thiophen-2-ylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,7H2,(H,8,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMSKXASROPJNG-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315311 | |

| Record name | L-(2-Thienyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65058-23-3, 43189-45-3 | |

| Record name | L-(2-Thienyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65058-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-Thienylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043189453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-Thienylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065058233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(2-Thienyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-thienylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Thienylglycine: Properties, Synthesis, and Pharmaceutical Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

(R)-2-Thienylglycine is a non-proteinogenic α-amino acid of significant interest in the pharmaceutical industry. Its rigid, chiral structure, featuring a thiophene ring, makes it a valuable chiral building block for the synthesis of several active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, stereochemistry, physicochemical properties, and established synthetic and resolution methodologies. A particular focus is placed on its critical role as a key intermediate in the synthesis of the potent antiplatelet drug, Clopidogrel. This document is intended for researchers, chemists, and drug development professionals engaged in medicinal chemistry and process development.

Introduction: The Significance of a Chiral Intermediate

In the landscape of pharmaceutical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug is often confined to a single enantiomer, with the other being inactive or, in some cases, contributing to adverse effects. This compound stands out as a crucial chiral synthon, a molecule whose pre-existing stereocenter is incorporated into a larger, more complex target molecule.[1] Its primary application lies in the synthesis of thienopyridine derivatives, a class of drugs that includes the widely prescribed antithrombotic agent, Clopidogrel.[1][2] The unique thiophene moiety and the specific (R)-configuration at the α-carbon are indispensable for the therapeutic efficacy of these drugs.[3][4] This guide will dissect the core chemical attributes of this compound that underpin its utility and provide practical insights into its handling and application.

Molecular Structure and Stereochemistry

The precise three-dimensional arrangement of atoms in this compound is fundamental to its function. Understanding its structure is the first step in appreciating its reactivity and role in asymmetric synthesis.

Chemical Identity

The fundamental identifiers and core properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-2-(thiophen-2-yl)acetic acid | [5] |

| Synonyms | (-)-2-Thienylglycine, L-2-(2-Thienyl)glycine | [3][5] |

| CAS Number | 65058-23-3 | [3][5][6] |

| Molecular Formula | C₆H₇NO₂S | [3][5] |

| Molecular Weight | 157.19 g/mol | [3][5] |

| Appearance | White to off-white crystalline powder | [3] |

Stereochemical Configuration

The designation "(R)" refers to the absolute configuration at the chiral center—the α-carbon bonded to the amino group, carboxyl group, hydrogen atom, and the thiophene-2-yl group. Following the Cahn-Ingold-Prelog (CIP) priority rules, the substituents are ranked as follows: -NH₂ > -COOH > -C₄H₃S > -H. This arrangement results in a rectus (R) configuration. This specific stereochemistry is non-negotiable for the synthesis of biologically active Clopidogrel, as the (S)-enantiomer is devoid of the desired antiplatelet activity.[1]

Caption: Stereochemical representation of this compound.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis, including process optimization, purification, and storage.

Physical and Chemical Data

| Property | Value | Remarks / Method |

| Melting Point | ~213-214 °C (decomposes) | Varies with purity.[7] |

| Water Solubility | Sparingly soluble | Exact values vary; one source notes 0.3g/100ml for a related compound.[8] |

| Density (Predicted) | ~1.42 g/cm³ | Computational prediction.[6] |

| Storage Conditions | 0-8 °C, inert atmosphere | Recommended to prevent degradation.[3] |

Spectral Data Interpretation

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While comprehensive spectral data is best sourced from dedicated databases, key expected characteristics are outlined below.[9]

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals for the α-proton, the amine protons, and the three protons of the thiophene ring.[7] The α-proton typically appears as a singlet around 5.15 ppm (in DMSO). The thiophene protons will exhibit characteristic coupling patterns in the aromatic region (approx. 7.0-7.8 ppm).

-

¹³C NMR: The carbon spectrum will show signals for the carboxyl carbon (~165-170 ppm), the α-carbon (~50-55 ppm), and the four distinct carbons of the thiophene ring.[7]

-

IR Spectroscopy: Key absorption bands include a very broad stretch from the O-H of the carboxylic acid (centered around 3000 cm⁻¹), N-H stretching from the amine (3200-3400 cm⁻¹), and a strong C=O stretch from the carboxyl group (1700-1720 cm⁻¹).[10]

Synthesis and Chiral Resolution: The Path to Enantiopurity

The industrial production of this compound rarely relies on direct asymmetric synthesis. The more common and economically viable approach involves the synthesis of the racemic mixture followed by a highly efficient chiral resolution step.

Racemic Synthesis: The Strecker Approach

A prevalent method for synthesizing racemic 2-thienylglycine is a variation of the Strecker synthesis . This classic multi-component reaction offers a straightforward route from simple starting materials.

Causality: The choice of the Strecker synthesis is driven by its efficiency and the low cost of the starting materials: 2-thiophenecarboxaldehyde, a cyanide source (e.g., KCN), and an ammonia source (e.g., NH₄Cl).[11] The reaction proceeds via the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed under acidic or basic conditions to yield the racemic amino acid.

Chiral Resolution: Isolating the (R)-Enantiomer

Obtaining the enantiomerically pure (R)-isomer is the most critical and challenging step. The primary industrial method is diastereomeric salt resolution .

Expertise & Causality: This technique leverages the principle that diastereomers (pairs of stereoisomers that are not mirror images) have different physical properties, including solubility. By reacting the racemic amino acid with a chiral resolving agent—an enantiomerically pure acid or base—two diastereomeric salts are formed. The key to a successful resolution is the selection of a resolving agent that forms a salt with one of the enantiomers that is significantly less soluble in a chosen solvent system than the other. This difference in solubility allows for the selective crystallization of the desired diastereomeric salt. For amino acids like 2-thienylglycine, a chiral acid such as (+)-camphor-10-sulfonic acid (CSA) is a field-proven choice.[12]

Workflow: Diastereomeric Salt Resolution

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol: Resolution of (R,S)-2-Thienylglycine with (+)-CSA

This protocol is a representative example and must be adapted and optimized based on specific lab conditions and scale.

-

Dissolution: Charge a suitable reactor with racemic 2-thienylglycine and a solvent such as methanol. Heat the mixture to reflux to ensure complete dissolution.

-

Addition of Resolving Agent: Slowly add a solution of one equivalent of (+)-camphor-10-sulfonic acid in methanol to the hot amino acid solution.

-

Causality: The formation of the diastereomeric salts occurs at this stage. Maintaining a high temperature prevents premature precipitation.

-

-

Controlled Crystallization: Gradually cool the solution over several hours to ambient temperature, and then further to 0-5 °C.

-

Trustworthiness: This slow, controlled cooling is critical. Rapid cooling can trap impurities and lead to the co-precipitation of the undesired diastereomeric salt, thereby reducing the enantiomeric excess (ee) of the final product.

-

-

Isolation: Filter the resulting crystalline solid (the less soluble this compound • (+)-CSA salt) and wash with cold methanol to remove the mother liquor containing the more soluble (S)-enantiomer salt.

-

Liberation of the Free Amino Acid: Suspend the isolated salt in water and adjust the pH to the isoelectric point of the amino acid (typically pH 5-6) using a base like ammonium hydroxide. This neutralizes the sulfonic acid and precipitates the free this compound.

-

Final Purification: Filter the solid product, wash with water to remove residual salts, and dry under vacuum.

-

Validation: Confirm the enantiomeric purity using chiral HPLC and measure the specific optical rotation. An ee of >99% is typically required for pharmaceutical applications.[12]

Application in Pharmaceutical Synthesis: The Case of Clopidogrel

The primary industrial value of this compound is its role as a cornerstone in the synthesis of Clopidogrel, a blockbuster antiplatelet medication.[13][14]

The Synthesis of Clopidogrel

Clopidogrel is the (S)-enantiomer of methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate.[1] A common synthetic route involves the condensation of this compound (or its methyl ester derivative) with 2-chloro-α-bromo-phenylacetic acid methyl ester, followed by a cyclization step.

However, a more direct and widely patented route involves the reaction of a different chiral intermediate, (R)-(+)-alpha-(2-chlorophenyl)glycine methyl ester, with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. While this compound is not a direct precursor in this specific pathway, the principles of utilizing a chiral amino-acid derivative are identical and highlight the importance of such synthons. The development of Clopidogrel's synthesis illustrates the evolution of industrial chemistry, where different chiral building blocks have been employed to achieve the same enantiomerically pure target.[12]

The structural relationship between the starting material and the final product underscores the concept of chirality transfer, where the stereocenter from the initial building block is retained throughout the synthetic sequence to define the final product's stereochemistry.

Caption: Role of a chiral intermediate in Clopidogrel synthesis.

Safety and Handling

This compound is not classified as a hazardous substance according to OSHA 29 CFR 1910.1200.[8][15] However, standard laboratory safety practices should always be observed.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[8]

-

Handling: Handle in a well-ventilated area or under a fume hood to avoid inhalation of the powder. Avoid dust formation.

-

Storage: Keep containers tightly closed in a cool, dry, and well-ventilated place, preferably refrigerated (0-8 °C) as recommended.[3][15]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool in modern pharmaceutical synthesis. Its value is derived from its specific, immutable stereochemistry, which is transferred to complex, life-saving drug molecules like Clopidogrel. A comprehensive grasp of its properties, from its spectral signature to its solubility characteristics, is fundamental to the successful execution of chiral resolutions and subsequent synthetic transformations. The methodologies described herein, particularly the principles of diastereomeric salt resolution, represent a fusion of fundamental chemical principles and practical, scalable process chemistry, underscoring the critical role of such building blocks in bringing effective medicines to patients.

References

- Chem-Impex. (n.d.). R-2-Thienylglycine.

- The Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3).

- Chem-Impex. (n.d.). Fmoc-(R)-2-thienylglycine.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736058, this compound.

- BuyersGuideChem. (n.d.). D-2-(2-Thienyl)-glycine | C6H7NO2S.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Chirag, S., et al. (2017). Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel. PubMed.

- Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488.

- Viedma, C., et al. (n.d.). Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel - A Practical Application of a New Dis. University of Groningen.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40520333, (R)-2-Amino-2-(thiophen-3-yl)acetic acid.

- Huang, Y., & Zhu, Q. (2017). The synthesis of clopidogrel. IOP Conference Series: Materials Science and Engineering, 274, 012077.

- Beilstein Journal of Organic Chemistry. (n.d.). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Retrieved from Beilstein Journal of Organic Chemistry.

- Maffrand, J. P. (2012). The story of clopidogrel and its predecessor, ticlopidine: Could these major antiplatelet and antithrombotic drugs be discovered and developed today? Comptes Rendus Chimie, 15(8), 737-743.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210).

- van der Sluis, M., et al. (n.d.). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. SciSpace.

- ResearchGate. (n.d.). Chemoenzymatic method for enantioselective synthesis of (R)-2-phenylglycine and (R)-2-phenylglycine amide from benzaldehyde and KCN using affinity difference to the enantiomers.

- Cheméo. (n.d.). Chemical Properties of (R)-(-)-2-Phenylglycine (CAS 875-74-1).

- Stolz, A., et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102577, 2-Amino-2-(thiophen-3-yl)acetic acid.

- MDPI. (n.d.). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases.

- National Center for Biotechnology Information. (2017). Spectral Information in PubChem.

- Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR.

- National Institute of Standards and Technology. (n.d.). (R)-(-)-2-Phenylglycine.

Sources

- 1. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The story of clopidogrel and its predecessor, ticlopidine: Could these major antiplatelet and antithrombotic drugs be discovered and developed today? [comptes-rendus.academie-sciences.fr]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C6H7NO2S | CID 736058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. D-2-(2-Thienyl)-glycine | C6H7NO2S - BuyersGuideChem [buyersguidechem.com]

- 7. rsc.org [rsc.org]

- 8. fishersci.com [fishersci.com]

- 9. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rose-hulman.edu [rose-hulman.edu]

- 11. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]

- 12. pure.rug.nl [pure.rug.nl]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of (R)-2-Thienylglycine in Modern Chemistry

An In-Depth Technical Guide to (R)-2-Thienylglycine

This compound is a non-proteinogenic α-amino acid that has garnered significant interest within the scientific community, particularly among researchers in drug discovery and peptide synthesis. Its structure, which incorporates a thiophene ring as a bioisostere of the phenyl group found in phenylglycine, imparts unique physicochemical properties that are highly advantageous for the development of novel therapeutics and advanced materials.[1][2] This guide provides a comprehensive overview of this compound, consolidating its fundamental properties, synthesis strategies, analytical methodologies, and applications for professionals in the field. As a chiral building block, it offers a scaffold for creating molecules with specific stereochemistry, a critical aspect in designing compounds with high efficacy and target selectivity.[3]

Core Properties and Identification

A foundational aspect of working with any chemical entity is the accurate identification and understanding of its basic properties. This compound is a white to off-white powder, and its key identifiers and properties are summarized in the table below.[1]

| Property | Value | Source |

| CAS Number | 65058-23-3 | [1][4] |

| Molecular Formula | C₆H₇NO₂S | [1][4] |

| Molecular Weight | 157.19 g/mol | [1][4] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 98% (typically) | [1] |

| Storage Conditions | 0-8 °C | [1] |

| Synonyms | L-2-(2-Thienyl)glycine, (2R)-2-Amino-2-(thiophen-2-yl)acetic acid | [1][4] |

Spectroscopic Characterization: A Note on Data Availability

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the three protons on the thiophene ring, a singlet for the α-proton, and broad signals for the amine and carboxylic acid protons which may exchange with a deuterated solvent.[5]

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals: four for the thiophene ring carbons (two quaternary and two methine), one for the α-carbon, and one for the carboxyl carbon. The carboxyl carbon would appear most downfield, typically in the 170-185 ppm range.[6][7]

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 158. The fragmentation pattern would likely involve the loss of the carboxylic acid group and fragmentation of the thiophene ring.[8][9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorptions for the amine N-H bonds (around 3300-3500 cm⁻¹), the carboxylic acid O-H bond (a broad peak from 2500-3300 cm⁻¹), and the C=O of the carboxylic acid (a strong peak around 1700-1730 cm⁻¹).[11][12][13][14]

Synthesis of this compound: Strategies for Enantiocontrol

The enantioselective synthesis of α-amino acids is a cornerstone of modern organic chemistry. While a specific, detailed industrial synthesis protocol for this compound is proprietary, the general approaches to its synthesis can be inferred from established methodologies for creating chiral amino acids. These methods often rely on either enzymatic catalysis or the use of chiral auxiliaries.

Conceptual Workflow: Asymmetric Synthesis

Caption: General workflows for the asymmetric synthesis of this compound.

Experimental Protocol: Asymmetric Strecker Synthesis (Conceptual)

The Strecker synthesis is a classic method for producing α-amino acids. To achieve enantioselectivity, a chiral auxiliary, such as (R)-phenylglycine amide, can be employed. This process involves the formation of diastereomeric α-amino nitriles, one of which can be selectively crystallized due to differences in solubility—a technique known as a crystallization-induced asymmetric transformation.[15]

Step 1: Imine Formation

-

2-Thiophenecarboxaldehyde is condensed with a chiral amine auxiliary (e.g., (R)-phenylglycine amide) to form a chiral imine.

Step 2: Strecker Reaction

-

The chiral imine is reacted with a cyanide source (e.g., trimethylsilyl cyanide) to form a mixture of diastereomeric α-amino nitriles.

Step 3: Crystallization-Induced Asymmetric Transformation

-

The reaction mixture is equilibrated, allowing the less soluble diastereomer to crystallize out, thus shifting the equilibrium and enriching one diastereomer. The solid is isolated by filtration.

Step 4: Hydrolysis and Auxiliary Removal

-

The purified α-amino nitrile diastereomer is hydrolyzed under acidic conditions. This step converts the nitrile group to a carboxylic acid and cleaves the chiral auxiliary, which can often be recovered.

Step 5: Final Purification

-

The resulting this compound is isolated and purified, typically through recrystallization or chromatography.

Analytical Chemistry: Ensuring Enantiomeric Purity

For any application involving a chiral compound, particularly in the pharmaceutical industry, the determination of enantiomeric purity (or enantiomeric excess, e.e.) is critical. The most common and reliable method for this is chiral High-Performance Liquid Chromatography (HPLC).[16][17][18]

Chiral HPLC Method Development Workflow

Caption: A logical workflow for developing a chiral HPLC method.

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination (Conceptual)

While a specific validated method for this compound is not publicly documented, a typical approach would be as follows:

1. Column Selection:

-

A polysaccharide-based chiral stationary phase (CSP), such as one coated with a derivative of amylose or cellulose, is often a good starting point for the separation of amino acid enantiomers.[17][19]

2. Mobile Phase Preparation:

-

For a normal-phase separation, a mixture of a non-polar solvent like n-hexane with an alcohol modifier such as isopropanol or ethanol is commonly used.[17]

-

Acidic or basic additives (e.g., trifluoroacetic acid for acidic analytes or diethylamine for basic analytes) are often added in small concentrations (e.g., 0.1%) to improve peak shape and resolution.

3. Chromatographic Conditions:

-

Flow Rate: Typically set between 0.5 and 1.5 mL/min.

-

Temperature: Column temperature is controlled, often at 25 °C, as temperature can significantly impact chiral recognition.[19]

-

Detection: UV detection at a wavelength where the thiophene ring absorbs, likely around 230-240 nm.

4. Data Analysis:

-

The enantiomeric excess is calculated from the peak areas of the two enantiomers (R and S) using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100.

Applications in Research and Development

This compound is a valuable building block primarily due to the properties conferred by the thiophene ring and its defined stereochemistry.

-

Peptide Synthesis: It is frequently used in solid-phase peptide synthesis (SPPS) to create peptides with modified structures.[20] The thiophene side chain can introduce conformational constraints, enhance metabolic stability, or modulate binding affinity to biological targets compared to its natural counterparts. For use in SPPS, it is typically protected with Fmoc or Boc groups.[3][20]

-

Pharmaceutical Development: The compound serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2] Its ability to act as a neurotransmitter modulator makes it a scaffold of interest for drugs targeting neurological disorders, including pain and mood disorders.[1]

-

Agrochemicals: There is emerging interest in its use for developing novel, environmentally friendly pesticides.[1]

Safety and Handling

Based on the Safety Data Sheet for the related compound N-Fmoc-D-2-(2-thienyl)glycine, this compound is not classified as a hazardous substance under OSHA regulations.[20] However, as with any chemical, it should be handled with care in a well-ventilated laboratory environment, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Conclusion

This compound stands as a specialized yet highly valuable chiral building block for chemists and drug development professionals. Its unique combination of a thiophene heterocycle and a defined stereocenter provides a powerful tool for modulating the properties of peptides and small molecule therapeutics. While detailed public data on its synthesis and spectroscopic characterization is limited, the principles for its creation and analysis are well-established within the field of asymmetric synthesis and chiral chromatography. Its continued application in research underscores its potential to contribute to the development of next-generation pharmaceuticals and other advanced chemical products.

References

-

NMR Chemical Shifts. University of Puget Sound. [Link]

-

L-2-(2-Thienyl)-glycine: Synthesis, Properties, and Applications in Pharmaceuticals and Biotechnology. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

This compound. PubChem. [Link]

-

Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

(R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. SciSpace. [Link]

-

Merging enzymatic and synthetic chemistry with computational synthesis planning. Nature Communications. [Link]

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). Human Metabolome Database. [Link]

-

Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). Human Metabolome Database. [Link]

-

a guide to 13c nmr chemical shift values. Compound Interest. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

IR Absorption Table. UCLA Chemistry and Biochemistry. [Link]

-

NMR shifts 1H -general.cdx. Chemistry Connected. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

-

Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]

-

Glycine. NIST WebBook. [Link]

-

1H and 13C NMR studies of glycine in anisotropic media: double-quantum transitions and the effects of chiral interactions. PubMed. [Link]

-

Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

-

Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. ResearchGate. [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

RSC Chemical Biology. Semantic Scholar. [Link]

-

Fragmentation rules for acylpolyamines. venoMS. [Link]

-

Chemoenzymatic synthesis of the cardenolide rhodexin A and its aglycone sarmentogenin. Beilstein Journal of Organic Chemistry. [Link]

-

Glycine as a 13C CPMAS Setup Sample. University of Ottawa NMR Facility Blog. [Link]

-

Mascot help: Peptide fragmentation. Matrix Science. [Link]

-

The Forgotten Fragments. European Pharmaceutical Review. [Link]

-

An Update: Enzymatic Synthesis for Industrial Applications. ChemCatChem. [Link]

-

Mass spectrometry for proteomics - part 2. YouTube. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C6H7NO2S | CID 736058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistryconnected.com [chemistryconnected.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. compoundchem.com [compoundchem.com]

- 8. uab.edu [uab.edu]

- 9. venoMS [venoms.ch]

- 10. Mascot help: Peptide fragmentation [matrixscience.com]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. eng.uc.edu [eng.uc.edu]

- 15. researchgate.net [researchgate.net]

- 16. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. phx.phenomenex.com [phx.phenomenex.com]

- 19. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 20. chemimpex.com [chemimpex.com]

Chiral Synthesis of (R)-2-Thienylglycine: Strategies, Mechanisms, and Practical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-2-Thienylglycine is a non-proteinogenic amino acid that serves as a critical chiral building block in medicinal chemistry and materials science.[1] Its incorporation into peptide chains can enhance proteolytic resistance, improve receptor binding affinity, and introduce novel conformational features due to the unique electronic properties of the thiophene ring.[2] In pharmaceutical development, it is a key intermediate for synthesizing drugs targeting neurological and mood disorders.[1] This guide provides a detailed exploration of the core methodologies for the enantioselective synthesis of this compound, focusing on the underlying principles, practical execution, and comparative analysis of each approach.

Enzymatic Kinetic Resolution: Precision Through Biocatalysis

Enzymatic kinetic resolution (EKR) is a cornerstone of industrial chiral synthesis, prized for its exceptional enantioselectivity under mild reaction conditions. The strategy relies on an enzyme's ability to selectively catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, desired enantiomer. For the synthesis of this compound, this typically involves the resolution of a racemic ester derivative.

Causality in Experimental Design

The choice of enzyme is paramount. Lipases, particularly from Candida antarctica (CAL-B, often immobilized as Novozym 435) and Pseudomonas cepacia, are frequently employed due to their broad substrate tolerance and high stereoselectivity in non-aqueous environments.[3] The reaction medium is typically a non-polar organic solvent like diisopropyl ether or tert-butyl methyl ether, which suppresses side reactions (e.g., ester hydrolysis by residual water) and maintains the enzyme's active conformation.

The core principle involves the differential rate of reaction between enantiomers. In a hydrolysis reaction, a racemic ester of 2-thienylglycine is treated with a lipase. The enzyme preferentially hydrolyzes the (S)-ester to the corresponding (S)-acid, leaving the desired (R)-ester largely unreacted. Conversely, in a transesterification reaction, a racemic 2-thienylglycine is acylated, with the enzyme selectively acylating the (S)-amine, allowing the (R)-amine to be isolated. The "Kazlauskas rule" often predicts that the (R)-enantiomer of a secondary alcohol (or analogous amine) is acylated faster, which guides the selection of the starting material and reaction type to retain the desired enantiomer.[3]

Workflow: Lipase-Catalyzed Kinetic Resolution

Caption: Strecker synthesis of this compound using a chiral auxiliary with CIAT.

Experimental Protocol: Asymmetric Strecker Synthesis

This protocol is adapted from the highly efficient CIAT methodology reported for similar amino acids. [4][5]

-

Imine Formation & Strecker Reaction: In a suitable reactor, combine 2-thiophenecarboxaldehyde (1.0 eq), (R)-phenylglycine amide (1.05 eq), and sodium cyanide (1.1 eq) in methanol at room temperature.

-

Acidification & CIAT: Slowly add acetic acid (1.2 eq) to the slurry. The reaction mixture is stirred for an extended period (24-48 hours). During this time, the desired (R,R)-diastereomer of the aminonitrile precipitates from the solution, while the (S,R)-diastereomer remains in solution and epimerizes to the (R,R)-form, which then also precipitates.

-

Isolation of Diastereomer: The solid precipitate is collected by filtration, washed with cold methanol, and dried. This yields the diastereomerically pure α-amino nitrile with a diastereomeric ratio (dr) often exceeding 99:1. [4]4. Hydrolysis and Auxiliary Removal: The isolated aminonitrile is hydrolyzed by refluxing in concentrated hydrochloric acid (e.g., 6 M HCl) for several hours. This step converts the nitrile to a carboxylic acid and cleaves the chiral auxiliary.

-

Product Isolation: After hydrolysis, the solution is cooled. The precipitated phenylglycine (from the auxiliary) can be filtered off. The filtrate is then concentrated, and the pH is adjusted to the isoelectric point of 2-thienylglycine (~pH 6) to precipitate the final this compound product, which is collected by filtration, washed with cold water, and dried.

Catalytic Asymmetric Synthesis: The Atom-Economical Approach

Catalytic asymmetric synthesis represents the forefront of modern organic chemistry, aiming to generate chirality using substoichiometric amounts of a chiral catalyst. For synthesizing α-amino acids, the asymmetric hydrogenation of a prochiral precursor, such as an enamide or an imine, is a particularly powerful and atom-economical method. [6]

Causality in Experimental Design

The success of this strategy hinges on the design of the chiral catalyst, which is typically a transition metal (e.g., Rhodium, Iridium, or Ruthenium) complexed with a chiral phosphine ligand. [6]The ligand creates a C2-symmetric or dissymmetric chiral environment around the metal center. When the prochiral substrate coordinates to the metal, the ligand's steric and electronic properties dictate the facial selectivity of hydrogen addition, leading to the preferential formation of one enantiomer.

For this compound, a suitable precursor would be an N-acylamidoacrylate derivative of 2-thiophene. The C=C double bond of this precursor is hydrogenated. The choice of ligand (e.g., derivatives of BINAP, DuPhos, or SKP) is critical and must be empirically screened for high reactivity and enantioselectivity for the specific substrate. [6]The solvent can also play a significant role, with coordinating solvents sometimes participating in the catalytic cycle and non-coordinating solvents like dichloromethane (DCM) providing a more "naked" catalytic species. [6]

Logical Relationship: Catalytic Asymmetric Hydrogenation

Caption: Logical flow of catalytic asymmetric hydrogenation for this compound synthesis.

Experimental Protocol: Catalytic Asymmetric Hydrogenation

This protocol is a generalized procedure based on established methods for asymmetric hydrogenation of dehydroamino acid esters. [6][7]

-

Precursor Synthesis: Synthesize the precursor, methyl 2-(acetylamino)-2-(thiophen-2-yl)acrylate, via a standard procedure like the Erlenmeyer-Plöchl reaction.

-

Catalyst Preparation: In a glovebox, charge a pressure-rated reaction vessel with the rhodium precursor (e.g., [Rh(COD)2]BF4, 0.5-1 mol%) and the chiral bisphosphine ligand (e.g., (R,R)-Me-DuPhos, 1.1 eq relative to Rh).

-

Reaction Setup: Add a degassed solvent (e.g., methanol or DCM). Stir the solution for 15-20 minutes to allow for catalyst formation. Add the prochiral substrate (1.0 eq).

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi). Stir the reaction at room temperature for 12-24 hours.

-

Work-up and Analysis: Vent the reactor and concentrate the reaction mixture. The enantiomeric excess (e.e.) of the product, methyl N-acetyl-(R)-2-thienylglycinate, is determined by chiral HPLC or GC.

-

Deprotection: Purify the product if necessary (e.g., by column chromatography) and then hydrolyze the N-acetyl group and the methyl ester (e.g., using 6 M HCl at reflux) to afford the final this compound.

Comparative Analysis of Synthesis Methods

The optimal synthetic route depends on factors such as scale, cost, required enantiopurity, and available equipment.

| Method | Key Advantages | Key Disadvantages | Typical Yield | Typical Enantiopurity (e.e.) |

| Enzymatic Kinetic Resolution | - Extremely high enantioselectivity- Mild, environmentally benign conditions- Reusable catalyst (immobilized enzyme) | - Maximum theoretical yield is 50%- Requires separation of product from starting material- Can require long reaction times | 40-48% | >99% |

| Chiral Auxiliary (with CIAT) | - High diastereoselectivity- Potential for >90% yield via CIAT- Robust and well-established chemistry | - Stoichiometric use of the chiral auxiliary- Requires cleavage and recovery of the auxiliary- Can generate significant waste | 75-90% | >99% |

| Catalytic Asymmetric Synthesis | - High atom economy (low catalyst loading)- Potentially high throughput- Direct formation of the desired enantiomer | - High cost of precious metals and chiral ligands- Requires screening of catalysts/conditions- Sensitive to impurities (catalyst poisoning) | 85-95% | 90-99% |

Conclusion

The synthesis of enantiopure this compound can be achieved through several effective strategies, each with distinct advantages. Enzymatic kinetic resolution offers unparalleled selectivity and green credentials but is limited by a 50% theoretical yield. Asymmetric synthesis using chiral auxiliaries, especially when coupled with a crystallization-induced asymmetric transformation, provides a high-yielding and robust pathway. Finally, catalytic asymmetric hydrogenation stands as the most modern and atom-economical approach, ideal for large-scale manufacturing where the initial investment in catalyst development can be justified. The selection of the most appropriate method requires a careful evaluation of project-specific goals, balancing economic, environmental, and chemical efficiency considerations.

References

- Vertex AI Search. (n.d.). Leveraging Thienyl Glycine for Enhanced Peptide Synthesis.

- Crowe, B. F., & Nord, F. F. (1950). Enzymatic resolution of racemic beta-2-thienylalanine. Archives of Biochemistry.

- SciSpace. (n.d.). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones.

- ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.

- ResearchGate. (n.d.). Enzymic resolution of DL-phenylglycine.

- PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.

- ResearchGate. (n.d.). Enzymatic kinetic resolution reactions mediated by: LipC6G9 and LipC12.

- MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium.

- Chem-Impex. (n.d.). This compound.

- J&K Scientific. (n.d.). Fmoc-(R)-2-thienylglycine.

- Frontiers. (2024). Recent advances in catalytic asymmetric synthesis.

- PMC. (n.d.). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters.

- PubMed. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary.

- Google Patents. (n.d.). Enzymatic resolution process.

- PubMed. (2017). Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Asymmetric Synthesis with N-Phenylglycine as a Chiral Auxiliary.

- PubChem. (n.d.). This compound.

- PMC. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.

- ResearchGate. (n.d.). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary.

- ResearchGate. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers.

- MDPI. (n.d.). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates.

- Semantic Scholar. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary.

- PubMed. (n.d.). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols].

- Royal Society of Chemistry. (2019). Enantioselective synthesis of (R)-2-cubylglycine including unprecedented rhodium mediated C–H insertion of cubane.

- PubMed. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of (R)-2-Thienylglycine

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-2-Thienylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a non-proteinogenic α-amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals and bioactive molecules.[1] Its structure, featuring a thiophene ring attached to the α-carbon of glycine, imparts unique conformational properties and potential for specific biological interactions.[2] A thorough understanding of its spectroscopic properties is fundamental for structure verification, purity assessment, and quality control in synthetic and medicinal chemistry applications. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established analytical principles and experimental best practices.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound dictates its characteristic spectroscopic fingerprints. The molecule consists of a chiral center, an aromatic thiophene ring, an amino group, and a carboxylic acid group. These functional groups give rise to distinct signals in NMR, specific absorption bands in IR, and predictable fragmentation patterns in MS.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its covalent framework.

Expertise & Experience: Experimental Considerations

The choice of solvent is critical for acquiring high-quality NMR spectra of amino acids. This compound exhibits poor solubility in non-polar organic solvents like chloroform-d (CDCl₃). Therefore, polar, protic solvents such as deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are preferred. D₂O is an excellent choice as it readily dissolves the zwitterionic form of the amino acid. The labile protons of the amine (-NH₂) and carboxylic acid (-COOH) groups will exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum, which simplifies the spectrum and aids in the assignment of other resonances. For observing these exchangeable protons, DMSO-d₆ is the solvent of choice.

Modern high-field NMR spectrometers (e.g., 300-600 MHz) are recommended to achieve optimal signal dispersion, which is particularly useful for resolving the coupling patterns of the thiophene protons.[3][4]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of D₂O or DMSO-d₆ in a standard 5 mm NMR tube.[5] Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Instrument Setup: Acquire the spectra on an NMR spectrometer operating at a field strength of 300 MHz or higher. For protein and peptide samples, concentrations of 0.5-1.0 mM are often recommended.[5]

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of approximately 0-10 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Apply a solvent suppression technique if acquiring in H₂O with D₂O lock or if residual H₂O signal in D₂O is significant.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of approximately 0-200 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., D₂O at ~4.79 ppm).

Data Presentation: Expected Chemical Shifts

The following table summarizes the expected chemical shifts for this compound based on data from closely related structures and general principles of NMR spectroscopy.[6][7]

| Proton (¹H) | Expected Chemical Shift (ppm in D₂O) | Multiplicity | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| H-α | ~5.3 - 5.5 | Singlet (s) | C=O | ~170 - 175 |

| H-3 (Thiophene) | ~7.1 - 7.2 | Doublet of doublets (dd) | C-α | ~55 - 60 |

| H-4 (Thiophene) | ~7.0 - 7.1 | Triplet (t) or dd | C-2 (Thiophene) | ~140 - 145 |

| H-5 (Thiophene) | ~7.4 - 7.5 | Doublet of doublets (dd) | C-3 (Thiophene) | ~125 - 127 |

| NH₂ / COOH | Not observed in D₂O | - | C-4 (Thiophene) | ~126 - 128 |

| C-5 (Thiophene) | ~124 - 126 |

Interpretation and Rationale

-

¹H NMR: The α-proton (H-α) is expected to appear as a singlet around 5.3-5.5 ppm. Its downfield shift is due to the deshielding effects of the adjacent electron-withdrawing amino and carboxyl groups, as well as the thiophene ring. The three protons on the thiophene ring will appear in the aromatic region (7.0-7.5 ppm) and will exhibit characteristic coupling patterns (doublet of doublets and a triplet) due to spin-spin coupling with each other. The exact splitting will depend on the respective coupling constants (J-values).

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield (~170-175 ppm). The α-carbon will resonate around 55-60 ppm. The four carbons of the thiophene ring will appear in the aromatic/olefinic region (~124-145 ppm), with the carbon directly attached to the glycine moiety (C-2) being the most downfield due to the substituent effect.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by absorptions corresponding to its amino, carboxylic acid, and thiophene moieties.

Expertise & Experience: Sample Preparation

For solid samples like this compound, two common transmission techniques are the potassium bromide (KBr) pellet method and the Nujol mull.[8][9]

-

KBr Pellet: This involves grinding the sample with dry KBr powder and pressing it into a transparent disk.[10] KBr is IR-transparent, so it does not interfere with the sample spectrum.[8] This method is often preferred for obtaining a high-quality, unobstructed spectrum.

-

Thin Solid Film: An alternative is to dissolve the solid in a volatile solvent, drop the solution onto a salt plate (e.g., NaCl), and allow the solvent to evaporate, leaving a thin film of the compound.[8][11]

Attenuated Total Reflectance (ATR) is a modern alternative that requires minimal sample preparation; the solid is simply pressed against an IR-transparent crystal.[10]

Experimental Protocol: KBr Pellet Method

-

Grinding: Finely grind 1-2 mg of this compound using an agate mortar and pestle.[10]

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder and mix thoroughly with the ground sample.[10]

-

Pressing: Transfer the mixture to a pellet die and apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.[10]

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Data Presentation: Characteristic Absorption Bands

The IR spectrum will display characteristic bands for the functional groups present.[12][13]

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 3300 - 2500 (very broad) | Stretching |

| N-H (Amino Group) | 3200 - 3000 (broad) | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C=O (Carboxylic Acid) | ~1710 - 1680 | Stretching |

| N-H (Amine) | ~1640 - 1560 | Bending (Scissoring) |

| C=C (Aromatic) | ~1600 - 1450 | Ring Stretching |

| C-O (Carboxylic Acid) | ~1320 - 1210 | Stretching |

| C-N (Amine) | ~1250 - 1020 | Stretching |

Interpretation and Rationale

The IR spectrum of an amino acid is dominated by features of its zwitterionic form in the solid state.

-

The broad absorption from 3300-2500 cm⁻¹ is a hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid.

-

Overlapping this region, the N-H stretching of the ammonium group (-NH₃⁺) appears as a broad band.

-

A strong, sharp peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid.

-

The N-H bending vibration appears in the 1640-1560 cm⁻¹ region.

-

Multiple sharp peaks between 1600-1450 cm⁻¹ are due to the C=C stretching vibrations within the thiophene ring.[12] The region below 1400 cm⁻¹ is the fingerprint region, containing complex vibrations that are unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed can be used to confirm its structure.

Expertise & Experience: Ionization Techniques

Due to the low volatility of amino acids, direct analysis by classical Electron Ionization (EI) mass spectrometry requires a heated inlet system to vaporize the sample, which can sometimes cause thermal decomposition.[14][15][16] The use of a heated crucible ion source is a technique to overcome this.[14][15] Electrospray Ionization (ESI) is a softer ionization technique well-suited for polar, non-volatile molecules like amino acids, and it typically yields the protonated molecule [M+H]⁺ as the base peak.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or a heated crucible ion source.[14][15]

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV).

-

Analysis: Separate the resulting positively charged fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Caption: Key fragmentation pathway in EI-MS.

Data Presentation: Expected Fragments

The molecular weight of this compound is 157.19 g/mol .[17]

| m/z Value | Proposed Fragment | Formula | Notes |

| 157 | Molecular Ion [M]⁺˙ | [C₆H₇NO₂S]⁺˙ | The parent peak, corresponding to the intact molecule minus one electron. |

| 112 | [M - COOH]⁺ | [C₅H₆NS]⁺ | A very common and characteristic fragment for α-amino acids, resulting from the loss of the carboxyl group (45 Da).[18][19] |

| 84 | Thienylmethyl cation | [C₅H₅S]⁺ | Further fragmentation can lead to ions characteristic of the thiophene moiety. |

| 83 | Thienyl cation | [C₄H₃S]⁺ | Loss of the entire glycine side chain. |

Interpretation and Rationale

Upon electron impact, this compound will form a molecular ion (M⁺˙) at m/z = 157. The most characteristic fragmentation pathway for α-amino acids is the α-cleavage, leading to the loss of the carboxyl group as a radical (•COOH).[15][20] This results in a prominent peak at m/z = 112 ([M - 45]⁺). This fragment is often the base peak in the spectrum of α-amino acids.[18] Further fragmentation of this ion can occur, leading to peaks corresponding to the thiophene ring structure, such as the thienyl cation at m/z = 83.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust and self-validating system for its identification and characterization. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of the molecule. IR spectroscopy verifies the presence of the key functional groups (amine, carboxylic acid, and thiophene ring). Mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation patterns. Together, these techniques offer a complete spectroscopic profile, essential for any researcher or professional working with this important chiral building block.

References

-

Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]

-

IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education, 78(9), 1224. Retrieved from [Link]

-

IR Sample Preparation Techniques. (n.d.). Scribd. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

-

Junk, G., & Svec, H. (1963). The Mass Spectra of the α-Amino Acids. UNT Digital Library. Retrieved from [Link]

-

Table 2/2b, 1H NMR (in CDCl3). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. (n.d.). JoVE. Retrieved from [Link]

-

Mishra, N., & Coutinho, E. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Retrieved from [Link]

-

Accelerating NMR-Based Structural Studies of Proteins by Combining Amino Acid Selective Unlabeling and Fast NMR Methods. (2018). MDPI. Retrieved from [Link]

-

Junk, G., & Svec, H. (1962). The Mass Spectra of the a-,Amino Acids. OSTI.GOV. Retrieved from [Link]

-

NMR sample preparation guidelines. (n.d.). NMR-Bio. Retrieved from [Link]

-

Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. (2024). PMC - NIH. Retrieved from [Link]

-

Protein & Peptide NMR Spectroscopy : Practical Aspects. (n.d.). SARomics Biostructures. Retrieved from [Link]

-

This compound. (n.d.). PubChem - NIH. Retrieved from [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Junk, G., & Svec, H. (1963). The Mass Spectra of the α-Amino Acids. Journal of the American Chemical Society. Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]

-

Fmoc-(R)-2-thienylglycine | 208259-66-9. (n.d.). J&K Scientific. Retrieved from [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

A Novel Single-Test Approach for GDM Diagnosis: Identification and Prediction of High-Risk Postprandial Hyperglycemia. (2023). MDPI. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

IR Absorption Table. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

-

2-Phenylglycine. (n.d.). PubChem. Retrieved from [Link]

-

Structure-based relaxation analysis reveals C-terminal [1-13C]glycine-d2 in peptides has long spin. (n.d.). ChemRxiv. Retrieved from [Link]

-

(R)-(-)-2-Phenylglycinol. (n.d.). NIST WebBook. Retrieved from [Link]

-

(R)-(-)-2-Phenylglycine. (n.d.). NIST WebBook. Retrieved from [Link]

-

Glycine. (n.d.). NIST WebBook. Retrieved from [Link]

-

(R)-(-)-2-Phenylglycine. (n.d.). NIST WebBook. Retrieved from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]

-

Identifying amino acids in protein NMR spectra. (n.d.). Retrieved from [Link]

-

Chapter 12 – Structure Determination: Mass Spectroscopy and Infrared Spectroscopy. (n.d.). Student Solutions Manual for Organic Chemistry. NC State University Libraries. Retrieved from [Link]

-

Glycine. (n.d.). NIST WebBook. Retrieved from [Link]

-

L-Phenylglycine. (n.d.). PubChem. Retrieved from [Link]

-

Compound 2-Phenylglycine (FDB022909). (n.d.). FooDB. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. rsc.org [rsc.org]

- 4. hmdb.ca [hmdb.ca]

- 5. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

- 6. Fmoc-DL-(2-thienyl)glycine | 211682-11-0 | Benchchem [benchchem.com]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. pubs.acs.org [pubs.acs.org]

- 9. eng.uc.edu [eng.uc.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. The Mass Spectra of the α-Amino Acids - UNT Digital Library [digital.library.unt.edu]

- 15. osti.gov [osti.gov]

- 16. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound | C6H7NO2S | CID 736058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. whitman.edu [whitman.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Solubility and Stability of (R)-2-Thienylglycine

Introduction: The Significance of (R)-2-Thienylglycine in Drug Development

This compound is a non-proteinogenic amino acid that has garnered significant attention in the pharmaceutical and agrochemical industries.[1] Its unique thiophene-containing side chain imparts distinct chemical properties that make it a valuable chiral building block for the synthesis of a variety of bioactive molecules.[2] This guide provides a comprehensive technical overview of two critical physicochemical properties of this compound: solubility and stability. A thorough understanding of these parameters is paramount for researchers, scientists, and drug development professionals to ensure the successful formulation, manufacturing, and therapeutic efficacy of drug candidates incorporating this versatile molecule.

This document is structured to provide not only theoretical insights but also actionable, field-proven experimental protocols. The methodologies described are designed to be self-validating, empowering researchers to generate reliable and reproducible data tailored to their specific applications.

I. Solubility Profile of this compound: A Foundation for Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability into a drug product. As an amino acid, the solubility of this compound is influenced by its zwitterionic nature, the hydrophobicity of the thienyl group, and the properties of the solvent system.

Theoretical Framework: Factors Influencing Amino Acid Solubility

The solubility of amino acids is a complex interplay of the properties of the solute and the solvent. Key factors include:

-

pH: Amino acids exist as zwitterions at their isoelectric point (pI), where they typically exhibit minimum solubility.[3] At pH values below the pI, the carboxyl group is protonated, and the molecule carries a net positive charge, increasing its solubility in polar protic solvents. Conversely, at pH values above the pI, the amino group is deprotonated, resulting in a net negative charge and enhanced solubility.

-

Solvent Polarity: While this compound possesses polar amino and carboxylic acid groups, the thiophene ring introduces a degree of non-polarity. Therefore, its solubility is not limited to aqueous systems. It is expected to exhibit some solubility in polar organic solvents like methanol and ethanol, and potentially in hydroalcoholic mixtures.[3]

-

Temperature: Generally, the solubility of solid solutes in liquid solvents increases with temperature. This relationship, however, should be experimentally determined for specific solvent systems.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, some sources describe related compounds as "sparingly soluble" in water.[4][5] The following table provides a template for researchers to populate with their experimentally determined data.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Purified Water | 25 | User-determined | User-determined |

| 0.1 N HCl | 25 | User-determined | User-determined |

| 0.1 N NaOH | 25 | User-determined | User-determined |

| Methanol | 25 | User-determined | User-determined |

| Ethanol | 25 | User-determined | User-determined |

| Dimethyl Sulfoxide (DMSO) | 25 | User-determined | User-determined |

| 50% Ethanol/Water (v/v) | 25 | User-determined | User-determined |

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a robust method for determining the equilibrium solubility of this compound in various solvent systems.

Objective: To determine the saturation solubility of this compound in a panel of pharmaceutically relevant solvents at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., water, 0.1 N HCl, 0.1 N NaOH, methanol, ethanol, DMSO)

-

Scintillation vials or sealed glass tubes

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PVDF)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for the solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a standard calibration curve of this compound to accurately quantify the concentration in the sample.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL and mol/L, taking into account the dilution factor.

-

Perform the experiment in triplicate for each solvent to ensure reproducibility.

-

Diagram of Experimental Workflow:

Caption: Workflow for Equilibrium Solubility Determination.

II. Stability Profile: Ensuring Product Quality and Shelf-Life

The chemical stability of this compound is a critical quality attribute that can impact the safety and efficacy of the final drug product. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[6][7]

Potential Degradation Pathways of Aromatic Amino Acids

While specific degradation pathways for this compound are not well-documented, insights can be drawn from the degradation of other aromatic amino acids like phenylalanine and tyrosine.[4][8] Common degradation reactions for amino acids include:

-

Deamination: The removal of the amino group, which can lead to the formation of an α-keto acid.[5]

-

Decarboxylation: The loss of the carboxyl group as carbon dioxide, resulting in the formation of an amine.[5]

-

Oxidation: The thiophene ring may be susceptible to oxidation, potentially leading to the formation of sulfoxides or other oxidized species. The amino acid side chain can also be a site of oxidation.

-

Hydrolysis: Under acidic or basic conditions, peptide-like impurities or oligomers, if present, could be hydrolyzed.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation through various photochemical reactions.

Forced Degradation Study: A Proactive Approach to Stability

A forced degradation study intentionally subjects the API to stress conditions more severe than those it would encounter during manufacturing, storage, and use.[6] This helps to rapidly identify likely degradation products and establish the intrinsic stability of the molecule.

Impact of Stress Conditions on this compound (Hypothetical Data for Illustrative Purposes)

| Stress Condition | Reagent/Condition | Observation | Potential Degradation Products |

| Acid Hydrolysis | 0.1 N HCl, 60°C | Minor degradation | Deamination products |

| Base Hydrolysis | 0.1 N NaOH, 60°C | Moderate degradation | Racemization, deamination products |

| Oxidation | 3% H₂O₂, RT | Significant degradation | Thiophene sulfoxide, other oxidized species |

| Thermal Degradation | 80°C, solid state | Minor degradation | Decarboxylation products |

| Photodegradation | UV light (254 nm) | Moderate degradation | Photoproducts of the thiophene ring |

Experimental Protocol: Forced Degradation Study and Development of a Stability-Indicating HPLC Method

This protocol provides a framework for conducting a forced degradation study and developing an analytical method capable of separating the parent compound from its degradation products.

Objective: To investigate the degradation profile of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

C18 reverse-phase HPLC column

-

Mobile phase solvents (e.g., acetonitrile, methanol, water with buffers like phosphate or formate)

-

Temperature-controlled oven

-

Photostability chamber

Methodology:

-

Preparation of Stressed Samples:

-

Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat (e.g., at 60°C) for a defined period.

-

Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.

-

Oxidation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) in an oven.

-

Photodegradation: Expose a solution of this compound to UV light in a photostability chamber.

-

Control Sample: Prepare a solution of this compound in the same solvent without the stressor and keep it under normal conditions.

-

-

HPLC Method Development:

-

The goal is to achieve baseline separation between the peak for this compound and any peaks corresponding to degradation products.

-

Column: A C18 column is a good starting point for separating compounds of moderate polarity.

-

Mobile Phase: Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Use a PDA detector to assess peak purity and to identify the optimal wavelength for detection. An MS detector is highly recommended for identifying the mass of the degradation products.

-

-

Analysis of Stressed Samples:

-

Inject the control and stressed samples into the developed HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

-

Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: The method's ability to assess the analyte unequivocally in the presence of its potential degradation products.

-

Linearity, Range, Accuracy, and Precision: Standard validation parameters to ensure the method is reliable for quantification.

-

Diagram of Stability Assessment Logic:

Caption: Logical Flow of a Stability Assessment Study.

III. Conclusion and Recommendations

This guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific quantitative data in the public domain is limited, the provided theoretical background and detailed experimental protocols empower researchers to generate this critical information in their own laboratories. Adherence to these methodologies will ensure the development of robust and reliable data, which is fundamental for informed decision-making in the drug development process. It is recommended that these studies be conducted early in the development lifecycle to mitigate risks and to build a solid foundation for successful formulation and long-term product stability.